
3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol is a compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which contributes to its versatility in chemical reactions and biological interactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal with ammonia to form the imidazole ring, followed by subsequent functionalization . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while substitution reactions can introduce various functional groups onto the imidazole ring .
Aplicaciones Científicas De Investigación
3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers, coatings, and other materials
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. This compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Aminopropanyl)imidazole
- 3-(1-Imidazolyl)propylamine
- 3-(1H-Imidazol-1-yl)propan-1-amine
Uniqueness
3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the propyl chain, which can participate in a wide range of chemical reactions. This dual functionality enhances its versatility in synthetic chemistry and its potential for biological activity .
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
3-amino-1-(3-ethylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-2-11-6-10-5-7(11)8(12)3-4-9/h5-6,8,12H,2-4,9H2,1H3 |
Clave InChI |
CVCGAYUESZPZLS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC=C1C(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





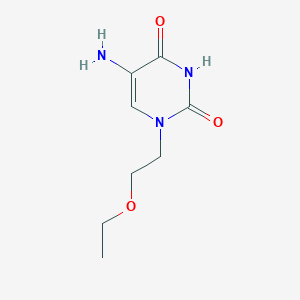
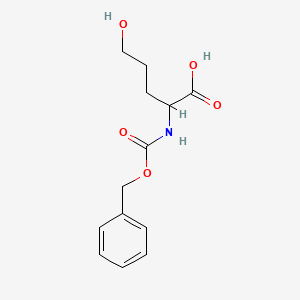


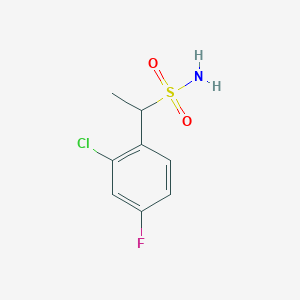
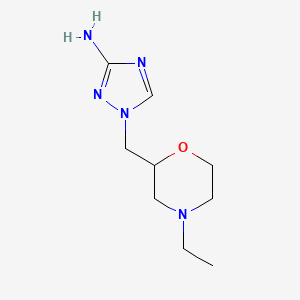
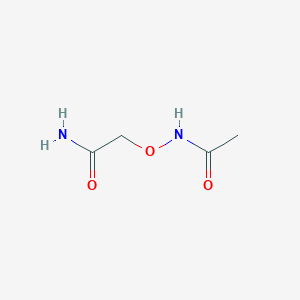
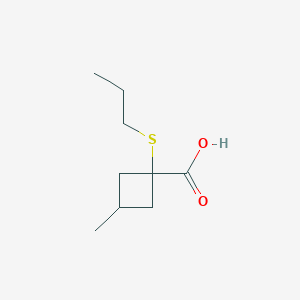

![4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)
![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)
